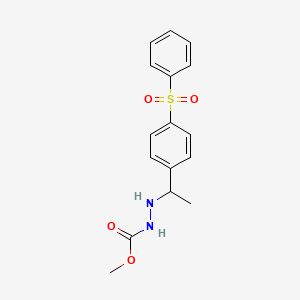![molecular formula C24H22O6 B14478767 Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate CAS No. 66012-49-5](/img/structure/B14478767.png)
Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is an organic compound with a complex structure that includes two ester groups attached to a central phenylene ring via methyleneoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate typically involves the esterification of 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methyleneoxy linkages can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Hydrolysis: 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoic acid and methanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate exerts its effects depends on the specific application. In drug delivery, for example, the ester groups may undergo hydrolysis in the body to release the active drug. The methyleneoxy linkages can interact with various molecular targets, influencing the compound’s behavior and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
- Dimethyl 2,2’-[1,4-phenylenebis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[1,4-phenylenebis(methyleneoxy)]dibenzoate is unique due to its specific structural features, such as the methyleneoxy linkages and the ester groups attached to the central phenylene ring. These features confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
66012-49-5 |
|---|---|
Fórmula molecular |
C24H22O6 |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl 2-[[4-[(2-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate |
InChI |
InChI=1S/C24H22O6/c1-27-23(25)19-7-3-5-9-21(19)29-15-17-11-13-18(14-12-17)16-30-22-10-6-4-8-20(22)24(26)28-2/h3-14H,15-16H2,1-2H3 |
Clave InChI |
PVOFWKCSYMMMRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)COC3=CC=CC=C3C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)

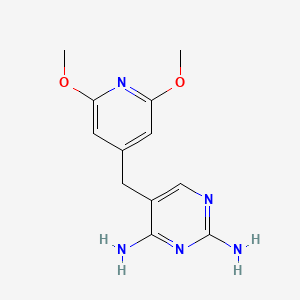
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
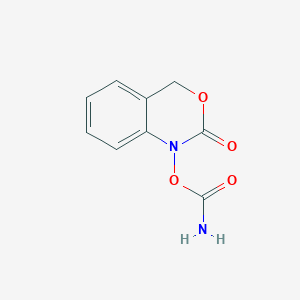

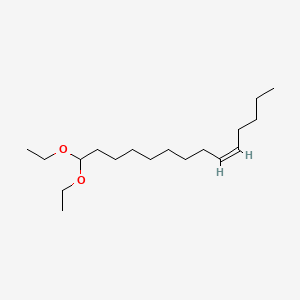

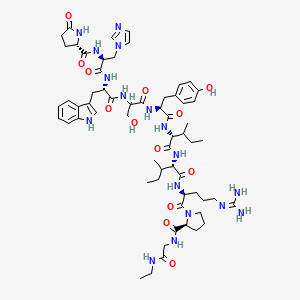

![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
